Mastoparan

Descripción general

Descripción

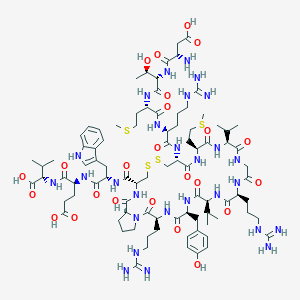

Mastoparan (sal de trifluoroacetato) es un péptido degranulante de mastocitos aislado originalmente del veneno de avispas Vespidae . Es conocido por su capacidad de promover la degranulación al aumentar la actividad de GTPasa para la señalización de Gi y Go independientemente de la unión del receptor acoplado a la proteína G . This compound también se une a la calmodulina e inhibe la activación inducida por la calmodulina de la fosfodiesterasa .

Aplicaciones Científicas De Investigación

Mastoparan (sal de trifluoroacetato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un péptido modelo para estudiar las interacciones péptido-membrana y el plegamiento de péptidos.

Mecanismo De Acción

Mastoparan ejerce sus efectos promoviendo la degranulación de mastocitos a través de la activación de la actividad de GTPasa para la señalización de Gi y Go . Se une a la calmodulina, inhibiendo la activación inducida por la calmodulina de la fosfodiesterasa . El péptido también altera las membranas celulares, aumentando la permeabilidad de la membrana y provocando la lisis celular . Este mecanismo implica la formación de poros en la membrana, lo que lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Mastoparan interacts with various enzymes, proteins, and other biomolecules. It stimulates the GTPase activity of certain subunits, shortening the lifespan of active G protein . It also promotes dissociation of any bound GDP from the protein, enhancing GTP binding . These properties of this compound follow from the fact that it structurally resembles activated G protein receptors when placed in a phospholipid environment .

Cellular Effects

This compound has a wide variety of effects on different types of cells. It promotes degranulation and the release of histamine in mast cells . In mast cells, this takes the form of histamine secretion, while in platelets and chromaffin cells, serotonin and catecholamines are released . This compound activity in the anterior pituitary gland leads to prolactin release .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interferes with G protein activity, stimulating the GTPase activity of certain subunits . This leads to an increase in the GTP turnover of G proteins . The resultant G protein-mediated signaling cascade leads to intracellular IP3 release and the resultant influx of Ca2+ .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Among 55 mastoparans, 35 could significantly induce mast cell degranulation, 7 had modest mast cell degranulation activity, and 13 had little mast cell degranulation activity . This suggests functional variation in this compound family peptides from wasp venoms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, supplementation with the antimicrobial peptide MPX in the broiler diet could effectively improve the performance and intestinal status of broilers .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates phospholipase A2, C, and D . This leads to the release of serotonin and insulin . This compound also has antimicrobial, hemolytic, and anticancer activities .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is enriched at peripheral cytoplasmic domains of animal cells which have dynamic actin filaments that rapidly respond to diverse signals .

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are significant. This compound activates oscillations in cytosolic calcium similar but not identical to Nod factor-induced calcium spiking . This compound-induced calcium changes occur throughout the cell, whereas Nod factor-induced changes are restricted to the region associated with the nucleus .

Métodos De Preparación

Mastoparan (sal de trifluoroacetato) se prepara típicamente mediante métodos de síntesis de péptidos sintéticos. El péptido se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS), que implican la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida . La ruta sintética incluye los siguientes pasos:

Acoplamiento: Los aminoácidos se acoplan a la cadena de péptidos unida a la resina utilizando reactivos de acoplamiento como HBTU o DIC.

Desprotección: Los grupos protectores en los aminoácidos se eliminan utilizando TFA.

Escisión: El péptido se escinde de la resina utilizando un cóctel de escisión que contiene TFA, agua y captadores.

Purificación: El péptido bruto se purifica utilizando HPLC para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

Mastoparan (sal de trifluoroacetato) experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede ser oxidado por especies reactivas de oxígeno, lo que lleva a la formación de enlaces disulfuro entre los residuos de cisteína.

Reducción: La reducción de los enlaces disulfuro se puede lograr utilizando agentes reductores como DTT o TCEP.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen TFA para la desprotección, HBTU o DIC para el acoplamiento y DTT o TCEP para la reducción. Los principales productos formados a partir de estas reacciones incluyen formas oxidadas o reducidas de this compound y sus análogos .

Comparación Con Compuestos Similares

Mastoparan es único entre los péptidos degranulantes de mastocitos debido a su alta potencia y especificidad para la señalización de Gi y Go . Los compuestos similares incluyen:

This compound X: Otro péptido degranulante de mastocitos con actividad biológica similar.

This compound 7: Un análogo más potente de this compound con actividad liberadora de histamina mejorada.

Parapolybia-MP: Un péptido similar a la this compound con actividad antimicrobiana.

This compound destaca por su fuerte afinidad de unión a la calmodulina y su capacidad para inhibir la activación inducida por la calmodulina de la fosfodiesterasa .

Propiedades

IUPAC Name |

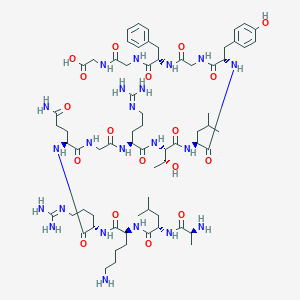

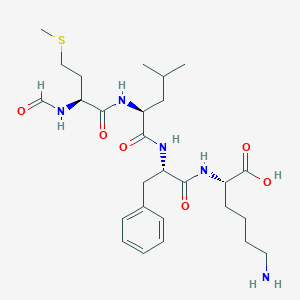

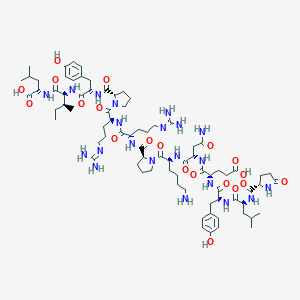

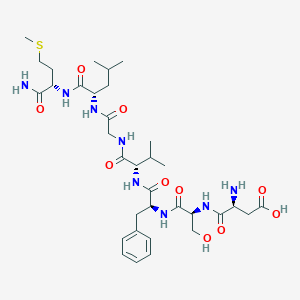

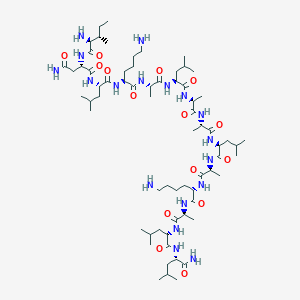

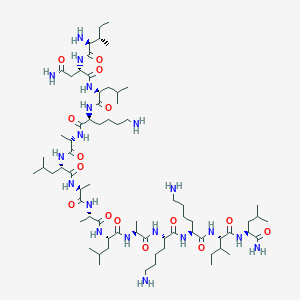

N-[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H131N19O15/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASXKPLGZRMBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H131N19O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-21-1 | |

| Record name | mastoparan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72093-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mastoparan exerts its effects primarily by interacting with G proteins, mimicking the action of ligand-bound receptors. [, ] It directly activates G proteins, particularly Gi/o subtypes, leading to the stimulation of various downstream signaling pathways, such as the phospholipase C (PLC) pathway. [, , , , , , ] This activation results in increased intracellular calcium levels ([Ca2+]i), which is crucial for numerous cellular processes, including exocytosis and hormone release. [, , , , , , , ]

A: this compound is a tetradecapeptide, meaning it consists of 14 amino acid residues. The amino acid sequence of this compound is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2. It has a molecular weight of 1479.9 g/mol. [, ] Circular dichroism (CD) spectroscopy reveals that this compound adopts a random coil structure in aqueous solutions, but readily forms an amphipathic α-helix in the presence of membranes or membrane-mimicking environments, such as detergents or lipid vesicles. [, , , ] This conformational change upon membrane interaction is crucial for its biological activity.

A: this compound itself does not possess intrinsic catalytic activity in the traditional sense of an enzyme. Its primary mechanism of action involves binding and modulating the activity of other proteins, such as G proteins and phospholipases, rather than directly catalyzing chemical reactions. [, , , , , ]

A: Computational methods, including molecular dynamics (MD) simulations, have been employed to investigate the interaction of this compound with lipid bilayers. [, , ] These studies provide insights into its membrane insertion mechanism, orientation within the membrane, and the structural determinants of its activity. For example, MD simulations revealed that this compound can adopt both in-plane and transmembrane orientations within the lipid bilayer, suggesting a potential mechanism for its membrane-disrupting activity. [] Additionally, quantitative structure-activity relationship (QSAR) studies have explored the relationship between the structure of this compound analogs and their biological activity, providing valuable information for the design of more potent and selective analogs. [, , ]

A: As a peptide, this compound's stability can be a concern for therapeutic applications. It is susceptible to degradation by proteases present in biological fluids. [] Formulation strategies, such as encapsulation in nanoparticles or conjugation to polymers like chitosan, have been explored to improve its stability, solubility, and bioavailability. [] These strategies aim to protect the peptide from degradation, enhance its delivery to target cells, and prolong its circulation time in vivo.

A: this compound has demonstrated significant efficacy in various in vitro and in vivo models. It has shown potent antimicrobial activity against a broad range of bacteria, including multidrug-resistant strains like Escherichia coli O157:H7. [, , ] this compound exerts its antimicrobial action primarily by disrupting bacterial membranes, leading to cell death. In cellular models, this compound has been shown to stimulate various cellular processes, including exocytosis, hormone release, and signal transduction. [, , , , , ] Animal models have been utilized to investigate its potential in treating conditions like global cerebral ischemia. [] For instance, studies have shown that this compound can reduce neuronal death and improve neurocognitive function in rat models of global cerebral ischemia. []

A: this compound exhibits hemolytic activity, meaning it can cause the lysis of red blood cells, which raises concerns about its potential toxicity. [, , ] The degree of hemolytic activity varies among this compound analogs and is influenced by factors such as hydrophobicity and amphipathicity. Further research is necessary to thoroughly assess its safety profile, determine appropriate dosage ranges, and investigate potential long-term effects.

A: Targeted drug delivery systems are being investigated to enhance this compound's therapeutic index by delivering it specifically to the site of action while minimizing off-target effects. Nanoparticles, particularly those composed of biodegradable polymers like chitosan, have shown promise as delivery vehicles for this compound. [] These nanoparticles can encapsulate and protect the peptide, enhance its cellular uptake, and potentially target it to specific cell types or tissues, improving its therapeutic efficacy and reducing potential toxicity.

A: The discovery of this compound as a bioactive component of wasp venom marked a significant milestone. Subsequent research has elucidated its mechanism of action, particularly its ability to activate G proteins and stimulate downstream signaling cascades. [, ] The development of synthetic analogs with modified structures and activities has expanded its potential applications. Current research focuses on exploring its therapeutic potential, particularly as an antimicrobial and neuroprotective agent. [, , ]

A: this compound research extends beyond its potential therapeutic applications. Its ability to modulate G protein signaling has made it a valuable tool in cell biology research, particularly in studying signal transduction pathways and cellular processes like exocytosis. [] Its interactions with lipid membranes have attracted interest in biophysics and material science, exploring its potential in developing novel drug delivery systems and biomaterials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.